4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester
Description
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a boronic acid pinacol ester derivative featuring a quinoxaline scaffold. This compound is structurally characterized by a bicyclic quinoxaline core (1,2,3,4-tetrahydroquinoxaline) substituted with a methyl group at the 4-position and a boronic acid pinacol ester moiety at the 6-position. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability and reactivity of the boronic acid, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds .
Properties
Molecular Formula |
C15H21BN2O3 |
|---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)18(5)9-13(19)17-11/h6-8H,9H2,1-5H3,(H,17,19) |
InChI Key |
WWCNTUJSAFVJKK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester typically involves the reaction of 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline with a boronic acid derivative, such as pinacol boronic ester. The reaction is usually carried out under mild conditions, often in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has shown that derivatives of tetrahydroquinoxaline compounds exhibit significant antitumor properties. For instance, studies indicate that modifications to the 2-oxo group can enhance the cytotoxicity against cancer cell lines. The boronic acid moiety is crucial for interactions with biological targets, making this compound a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoxaline derivatives has been explored in models of neurodegenerative diseases. Compounds similar to 4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester have shown promise in inhibiting neuronal apoptosis and reducing oxidative stress . These findings suggest potential applications in treating conditions like Alzheimer's disease.
Materials Science
Polymeric Materials
The incorporation of boronic acid esters into polymer matrices has been investigated for creating smart materials. These materials can respond to environmental stimuli (such as pH or temperature) due to the reversible nature of boronic acid interactions with diols . This property is particularly useful in developing drug delivery systems where controlled release is essential.
Sensor Development
The unique chemical properties of this compound make it suitable for sensor applications. Its ability to bind selectively to certain biomolecules enables the design of sensors for detecting glucose levels or other biologically relevant analytes .
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for cross-coupling reactions with various electrophiles, facilitating the construction of complex organic molecules . This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.
Catalysis
Recent studies have highlighted the use of tetrahydroquinoxaline derivatives as catalysts in various organic reactions. The ability of these compounds to stabilize reaction intermediates enhances their efficiency in catalyzing reactions such as Suzuki coupling and other cross-coupling methodologies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antitumor Activity | Cancer Therapeutics | Derivatives showed IC50 values in low micromolar range against several cancer cell lines. |
| Neuroprotection Research | Neurodegenerative Diseases | Demonstrated reduction in neuronal death in vitro models by 30% compared to control groups. |
| Sensor Development | Glucose Sensing | Developed a sensor prototype with a detection limit of 0.1 mM glucose concentration. |
| Organic Synthesis Application | Pharmaceutical Development | Successfully used as a coupling agent in synthesizing complex drug molecules with high yields. |
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved are specific to the type of reaction and the substrates used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Boronic acid pinacol esters are widely used in medicinal chemistry and materials science. Below is a detailed comparison of 4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester with structurally or functionally related compounds.
Table 1: Structural and Functional Comparison
*Estimated based on similar quinoxaline derivatives (e.g., ).
Key Findings from Comparative Analysis
Reactivity in Cross-Couplings: The quinoxaline core in the target compound is electron-deficient, which enhances its reactivity in palladium-catalyzed Suzuki-Miyaura reactions compared to electron-rich cores like indoline or benzoxazole . Fluorinated phenylboronic esters (e.g., 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester) exhibit superior stability but require optimized conditions due to steric effects from substituents .
Stability and Handling: Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂, the quinoxaline-based ester is likely more stable under oxidative conditions due to its heterocyclic structure . Storage recommendations (e.g., refrigeration, inert atmosphere) align with those for other boronic esters to prevent hydrolysis .
Applications in Drug Discovery: Quinoxaline derivatives are prioritized in kinase inhibitor and anticancer agent development due to their planar aromatic systems, which facilitate π-π interactions with biological targets . Indoline-based boronic esters (e.g., 7-Methyl-2-oxoindoline-5-boronic acid pinacol ester) are niche intermediates for protease inhibitors but face solubility challenges .
Biological Activity
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2-diamines with appropriate aldehydes or ketones followed by boronation. This compound is part of a broader class of tetrahydroquinoxaline derivatives that have shown various biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral properties of tetrahydroquinoxaline derivatives. For instance, compounds similar to 4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline have been evaluated for their efficacy against strains of human coronaviruses. These studies indicate that certain substitutions can enhance antiviral potency while minimizing cytotoxicity.
Table 1: Antiviral Activity Against Human Coronaviruses
| Compound Code | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| 4-Methyl-TQ | 47 | 670 | 14.3 |
| THIQ Derivative A | 100 | 274 | 2.74 |
| THIQ Derivative B | 80 | 298 | 3.73 |
This table summarizes the inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for selected compounds against human coronavirus strains .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Tetrahydroquinoxalines have shown promise in inhibiting tumor cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression.
Case Study: In Vitro Antitumor Efficacy
A study assessed the cytotoxic effects of several tetrahydroquinoxaline derivatives on cancer cell lines. The results indicated that modifications at the nitrogen positions significantly influenced their activity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Code | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 25 |
| Compound Y | HeLa | 15 |
| Compound Z | A549 | 30 |
The above data illustrates the varying efficacy of different derivatives against specific cancer cell lines .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example, its structural similarity to known enzyme inhibitors suggests that it may act as a competitive inhibitor for certain kinases involved in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
